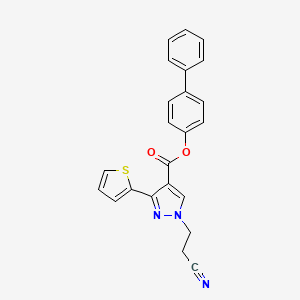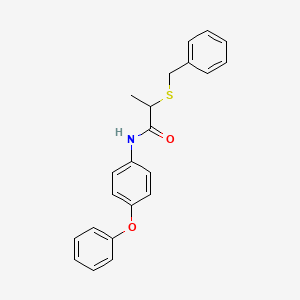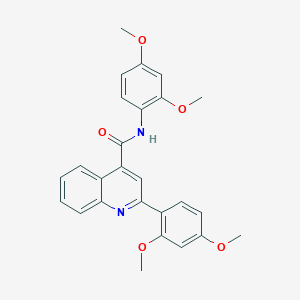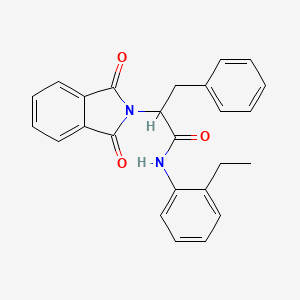
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate, also known as BPTC, is a chemical compound that belongs to the pyrazole class of organic compounds. BPTC has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose homeostasis. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for the treatment of cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential applications in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its high potency and selectivity against certain enzymes and proteins. This makes it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate. One potential direction is the development of new derivatives of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate with improved solubility and selectivity. Another potential direction is the investigation of the mechanism of action of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential applications of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate in material science and organic synthesis should also be explored further.
Méthodes De Synthèse
The synthesis of 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate involves the reaction of 4-biphenylylhydrazine with ethyl 2-cyanoacetate and 2-thiophenecarboxaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out in refluxing ethanol, and the resulting product is purified by column chromatography.
Applications De Recherche Scientifique
4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-biphenylyl 1-(2-cyanoethyl)-3-(2-thienyl)-1H-pyrazole-4-carboxylate has also shown promising results as an inhibitor of protein tyrosine phosphatase 1B, which is a potential target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
(4-phenylphenyl) 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c24-13-5-14-26-16-20(22(25-26)21-8-4-15-29-21)23(27)28-19-11-9-18(10-12-19)17-6-2-1-3-7-17/h1-4,6-12,15-16H,5,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHYFEHWLSSNNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CN(N=C3C4=CC=CS4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)
![1-(2-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5136155.png)
![propyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5136162.png)
![N,N'-1,2-ethanediylbis{2-[benzyl(methylsulfonyl)amino]benzamide}](/img/structure/B5136173.png)

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)
![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![5-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}isophthalic acid](/img/structure/B5136234.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)